![molecular formula C14H25N B14635872 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine CAS No. 56649-34-4](/img/structure/B14635872.png)
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine is an organic compound characterized by a cyclohexene ring substituted with a methyl and isopropyl group, and a pyrrolidine ring attached to the cyclohexene
准备方法
The synthesis of 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the cyclohexene ring, which can be achieved through the Birch reduction of anisole followed by acid hydrolysis. The methyl and isopropyl groups are introduced via alkylation reactions.
Reaction Conditions: The cyclohexene intermediate is then reacted with pyrrolidine under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control, optimizing yield and purity.
化学反应分析
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the double bond in the cyclohexene ring to a single bond, yielding a saturated cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the type of reaction, such as ketones from oxidation, saturated hydrocarbons from reduction, and halogenated compounds from substitution.
科学研究应用
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and its use as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for targeting specific molecular pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用机制
The mechanism by which 1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing biochemical pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation, depending on its specific interactions with cellular components.
相似化合物的比较
1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine can be compared with other similar compounds:
属性
CAS 编号 |
56649-34-4 |
|---|---|
分子式 |
C14H25N |
分子量 |
207.35 g/mol |
IUPAC 名称 |
1-(3-methyl-6-propan-2-ylcyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H25N/c1-11(2)13-7-6-12(3)10-14(13)15-8-4-5-9-15/h10-13H,4-9H2,1-3H3 |
InChI 键 |
BAKQXNNANPKYTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(=C1)N2CCCC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


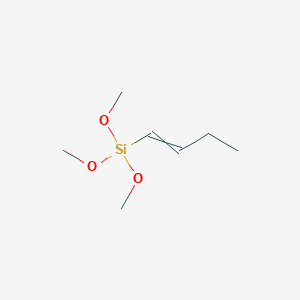
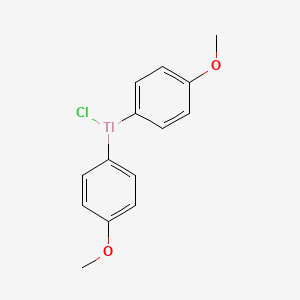
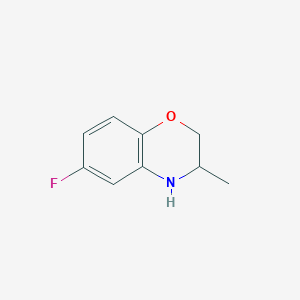
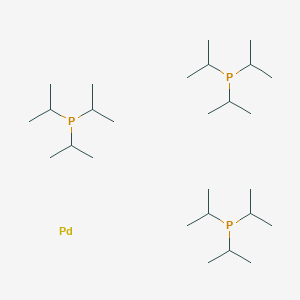
![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
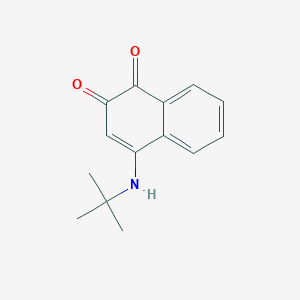
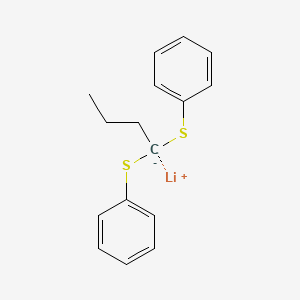
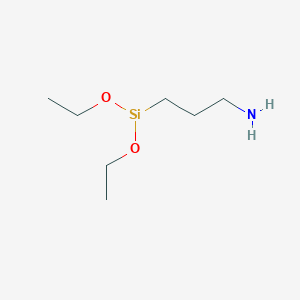
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

